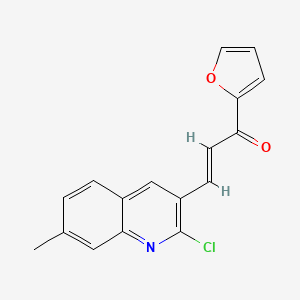

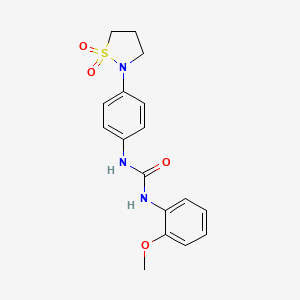

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is part of a broader class of compounds known for their chalcone derivatives, which are recognized for their structural diversity and potential in drug development. The synthesis of related compounds reveals that they adopt slightly twisted conformations from coplanarity, devoid of classical hydrogen bonds but feature nonclassical C-H...O/N interactions. This structural insight is crucial for understanding the intermolecular interactions significant in the design of therapeutic agents (Rizvi et al., 2008).

Antimalarial Activity

Compounds within this chemical family have shown promising in vitro antimalarial activity against P. falciparum, highlighting their potential as antimalarial agents. The synthesis process, by condensing 3-(substituted-benzoyl)propionic acids with substituted 2-chloroquinoline-3-carbaldehydes, leads to compounds exhibiting significant antimalarial effects, underscoring the importance of such chemical frameworks in developing new therapeutic strategies (Alam et al., 2011).

Anti-inflammatory and Antibacterial Properties

Further research into the synthesized series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones has demonstrated their efficacy in anti-inflammatory and antibacterial activities. These compounds have shown promising results in reducing ulcerogenicity compared to standard treatments, supported by lipid peroxidation studies. The significant activity against both S. aureus and E. coli positions these compounds as potential candidates for addressing bacterial infections and inflammatory conditions with reduced gastrointestinal toxicity (Alam et al., 2011).

Microwave Assisted Synthesis and Antimicrobial Evaluation

The microwave-assisted synthesis of related quinoline derivatives has been explored for its antimicrobial potential. These synthesized compounds have been tested against a variety of gram-negative and gram-positive organisms, as well as fungal organisms, showcasing their broad-spectrum antimicrobial efficacy. Such studies highlight the practicality and efficiency of microwave-assisted synthesis in generating compounds with significant biological activities (Sarveswari & Vijayakumar, 2016).

Propriétés

IUPAC Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUQWOLZGLZHCK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328271 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

CAS RN |

797797-63-8 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)

![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)